4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine
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Overview
Description
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopenta[c]pyridazine core, which is a bicyclic structure containing nitrogen atoms, and a piperidine ring substituted with a methanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(methylsulfonyl)piperidin-4-yl)methanol with a suitable cyclopenta[c]pyridazine derivative under controlled conditions . The reaction conditions often include the use of organic solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)piperidin-4-yl)methanol: A precursor in the synthesis of the target compound.
Cyclopenta[c]pyridazine derivatives: Compounds with similar bicyclic structures but different substituents.
Uniqueness
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine is unique due to its combination of a piperidine ring with a methanesulfonyl group and a cyclopenta[c]pyridazine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
3-[(1-methylsulfonylpiperidin-4-yl)methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-21(18,19)17-7-5-11(6-8-17)10-20-14-9-12-3-2-4-13(12)15-16-14/h9,11H,2-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXXZPIIHKFOGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)COC2=NN=C3CCCC3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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